molecular formula C5H4N2O2 B13141346 6-Oxo-1,6-dihydropyridazine-4-carbaldehyde

6-Oxo-1,6-dihydropyridazine-4-carbaldehyde

Katalognummer: B13141346
Molekulargewicht: 124.10 g/mol
InChI-Schlüssel: GNCAAZIDCQBPLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-1,6-dihydropyridazine-4-carbaldehyde is an organic compound with the molecular formula C5H4N2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-ketoglutaric acid with hydrazine to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale of its production. the principles of organic synthesis and process optimization would apply to scale up the laboratory methods for industrial use.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-1,6-dihydropyridazine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild conditions.

Major Products Formed

    Oxidation: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid.

    Reduction: 6-Hydroxy-1,6-dihydropyridazine-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Oxo-1,6-dihydropyridazine-4-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Oxo-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.

    1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde: Similar structure with a methyl group at the nitrogen atom.

    6-Oxo-1,6-dihydropyridazine-3-carbonitrile: Similar structure with a nitrile group instead of an aldehyde group.

Uniqueness

6-Oxo-1,6-dihydropyridazine-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C5H4N2O2

Molekulargewicht

124.10 g/mol

IUPAC-Name

6-oxo-1H-pyridazine-4-carbaldehyde

InChI

InChI=1S/C5H4N2O2/c8-3-4-1-5(9)7-6-2-4/h1-3H,(H,7,9)

InChI-Schlüssel

GNCAAZIDCQBPLT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NNC1=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.